molecular formula C14H13BrO B14613522 (1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol CAS No. 58679-99-5

(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol

Cat. No.: B14613522
CAS No.: 58679-99-5
M. Wt: 277.16 g/mol
InChI Key: NXSHMJXHMADBDR-ZIAGYGMSSA-N
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Description

(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol is a chiral organic compound with significant interest in the field of organic chemistry. This compound features a bromine atom and a hydroxyl group attached to a tetrahydroanthracene backbone, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol typically involves the bromination of 1,2,3,4-tetrahydroanthracene followed by the introduction of a hydroxyl group. One common method is the bromination of 1,2,3,4-tetrahydroanthracene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromo compound is then subjected to hydrolysis to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydroanthracen-1-ol.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH), or alkyl halides (R-X) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-bromo-1,2,3,4-tetrahydroanthracen-1-one.

    Reduction: Formation of 1,2,3,4-tetrahydroanthracen-1-ol.

    Substitution: Formation of various substituted tetrahydroanthracene derivatives.

Scientific Research Applications

(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-bromocyclopentanol: Similar in structure but with a cyclopentane ring instead of a tetrahydroanthracene backbone.

    (1R,2R)-2-bromo-1,2-diphenylethane: Features a diphenylethane backbone with similar bromine and hydroxyl functional groups.

Uniqueness

(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol is unique due to its tetrahydroanthracene backbone, which imparts distinct chemical and physical properties. Its chiral nature and specific functional groups make it a valuable compound in asymmetric synthesis and various research applications.

Properties

CAS No.

58679-99-5

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol

InChI

InChI=1S/C14H13BrO/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-4,7-8,13-14,16H,5-6H2/t13-,14-/m1/s1

InChI Key

NXSHMJXHMADBDR-ZIAGYGMSSA-N

Isomeric SMILES

C1CC2=CC3=CC=CC=C3C=C2[C@H]([C@@H]1Br)O

Canonical SMILES

C1CC2=CC3=CC=CC=C3C=C2C(C1Br)O

Origin of Product

United States

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